molecular formula C13H13NO3 B12210349 4-Ethoxy-8-methylquinoline-2-carboxylic acid

4-Ethoxy-8-methylquinoline-2-carboxylic acid

Cat. No.: B12210349
M. Wt: 231.25 g/mol
InChI Key: SKMAXGYFZYMREF-UHFFFAOYSA-N
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Description

4-Ethoxy-8-methylquinoline-2-carboxylic acid is a synthetic compound that has garnered interest due to its potential applications in various fields of research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of an ethoxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-8-methylquinoline-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyquinoline and 8-methylquinoline.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-8-methylquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid, while substitution reactions may produce various quinoline derivatives with different functional groups.

Scientific Research Applications

4-Ethoxy-8-methylquinoline-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as dyes, pigments, and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethoxy-8-methylquinoline-2-carboxylic acid include:

    4-Methoxy-8-methylquinoline-2-carboxylic acid: This compound has a methoxy group instead of an ethoxy group at the 4-position.

    2-Methylquinoline-4-carboxylic acid: This compound has a methyl group at the 2-position and a carboxylic acid group at the 4-position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the methyl group at the 8-position can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-ethoxy-8-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-17-11-7-10(13(15)16)14-12-8(2)5-4-6-9(11)12/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

SKMAXGYFZYMREF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C(C=CC=C12)C)C(=O)O

Origin of Product

United States

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